molecular formula C8H9ClSe B8622843 [(2-Chloroethyl)selanyl]benzene CAS No. 50630-24-5

[(2-Chloroethyl)selanyl]benzene

Cat. No.: B8622843
CAS No.: 50630-24-5
M. Wt: 219.58 g/mol
InChI Key: QVXFQSFFBFJVPT-UHFFFAOYSA-N
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Description

[(2-Chloroethyl)selanyl]benzene is a organoselenium compound that serves as a valuable reagent in synthetic organic chemistry and biomedical research. This chemical features a benzene ring linked to a 2-chloroethylselanyl functional group, making it a versatile building block for the synthesis of more complex selenium-containing molecules. Researchers utilize this compound and its analogs in the exploration of novel therapeutic agents, particularly in the development of enzyme inhibitors and compounds with potential anticancer properties. It is also employed in materials science for the preparation of novel selenium-based polymers and functional materials. The presence of both the reactive chloro and selanyl groups on the ethyl chain allows for further functionalization through nucleophilic substitution and other key chemical transformations. The compound must be handled with appropriate safety precautions in a controlled laboratory environment. This compound is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

50630-24-5

Molecular Formula

C8H9ClSe

Molecular Weight

219.58 g/mol

IUPAC Name

2-chloroethylselanylbenzene

InChI

InChI=1S/C8H9ClSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

QVXFQSFFBFJVPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CCCl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Chloroethyl Selanyl Benzene Systems

Transformations Involving the Selenium Center

The selenium atom in [(2-Chloroethyl)selanyl]benzene, with its accessible lone pairs and the ability to expand its coordination sphere, is a focal point for a variety of chemical transformations. Its reactivity is highlighted by its susceptibility to oxidation and its capacity to act as a Lewis acid or base.

Oxidation Pathways and Subsequent Reactions

The selenium center in this compound can be readily oxidized from the Se(II) state to higher oxidation states, typically Se(IV). This oxidation is a critical step that precedes several important synthetic transformations, most notably selenoxide elimination. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org The initial product of oxidation is the corresponding selenoxide, [(2-Chloroethyl)seleninyl]benzene.

Selenoxides bearing β-hydrogens, such as the one derived from this compound, are often unstable and readily undergo a syn-elimination reaction to form an alkene and a selenenic acid (PhSeOH). nih.gov This process, known as selenoxide elimination, is a cornerstone of organoselenium chemistry for the synthesis of alkenes under mild conditions. wikipedia.orgorganicreactions.org The reaction proceeds through a cyclic, five-membered transition state where the selenium atom and the β-hydrogen are coplanar. wikipedia.org The selenenic acid intermediate is typically unstable and can undergo further reactions.

this compound → [[(2-Chloroethyl)seleninyl]benzene] → Phenyl vinyl selenide (B1212193) + HCl

This elimination pathway provides a facile route to vinyl selenides, which are versatile intermediates in organic synthesis. acs.org

Lewis Acidity and Basicity of the Selenium Atom in Coordination Chemistry

The selenium atom in this compound possesses lone pairs of electrons, allowing it to function as a Lewis base, donating electron density to Lewis acids. This property enables the formation of coordination complexes with various metal centers. The "soft" nature of the selenium atom leads to a preference for coordination with soft metal ions.

Conversely, upon oxidation to a selenonium cation (R₃Se⁺), the selenium center can act as a Lewis acid. nih.gov For instance, trisubstituted selenonium salts have been demonstrated to catalyze electrophilic halogenation and aldol-type reactions, highlighting the ability of the selenium center to activate substrates. nih.gov While specific studies on the coordination chemistry of this compound are not extensively documented, its behavior can be inferred from the well-established Lewis basicity of selenides and the Lewis acidity of selenonium species. The interaction of the selenium lone pair with a Lewis acid can enhance the electrophilicity of the selenium atom itself. researchgate.netnih.gov

Reactivity of the Chloroethyl Substituent

The chloroethyl group in this compound is a key site for reactivity, primarily undergoing nucleophilic substitution and elimination reactions. The presence of the adjacent selenium atom can influence the course and mechanism of these transformations.

Nucleophilic Substitution Reactions (SN2) at the Ethyl Carbon

The primary carbon bearing the chlorine atom in this compound is susceptible to nucleophilic attack via an SN2 mechanism. youtube.com However, the reaction pathway is significantly influenced by the neighboring selenium atom. Studies on related para-substituted aryl 2-chloroethyl selenides have shown that the rate-determining step for alkylation of nucleophiles involves the formation of a cyclic ethylene (B1197577) selenonium ion. nih.gov This intermediate is formed by the intramolecular attack of the selenium lone pair on the carbon bearing the chlorine, displacing the chloride ion.

Table 1: Reactivity of this compound in SN2 Reactions
ReactantNucleophile (Nu⁻)IntermediateProduct
This compoundOH⁻Cyclic ethylene selenonium ion2-(Phenylselanyl)ethanol
This compoundRNH₂Cyclic ethylene selenonium ionN-Alkyl-2-(phenylselanyl)ethanamine
This compoundRS⁻Cyclic ethylene selenonium ionPhenyl(2-(alkylthio)ethyl)selane

This table presents hypothetical products based on established SN2 reactivity patterns of similar compounds.

Elimination Reactions (E2) Leading to Vinyl Selenides

This compound can undergo a base-induced E2 elimination reaction to afford phenyl vinyl selenide. acs.orglibretexts.org This transformation provides a direct route to this valuable synthetic intermediate without the need for prior oxidation of the selenium center. The reaction is typically carried out using a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), in an appropriate solvent like tetrahydrofuran (B95107) (THF). acs.org

The mechanism involves the abstraction of a proton from the carbon adjacent to the selenium atom (the α-carbon) by the base, with the simultaneous expulsion of the chloride ion from the β-carbon. This concerted process leads to the formation of a carbon-carbon double bond. The efficiency of this dehydrohalogenation makes it a practical method for the synthesis of phenyl vinyl selenide. acs.org

Table 2: Conditions for E2 Elimination of this compound
SubstrateBaseSolventProductYieldReference
This compoundt-BuOK (1.2 equiv)THFPhenyl vinyl selenide95% (overall from PhSeSePh) acs.org

Intramolecular Cyclization Processes Involving the Chloroethyl Group and Aromatic System

The structure of this compound presents the possibility for intramolecular cyclization, where the chloroethyl group reacts with the aromatic ring. Such reactions, often proceeding through electrophilic aromatic substitution, can lead to the formation of selenium-containing heterocyclic systems. While specific studies detailing the direct intramolecular cyclization of this compound are not prevalent, analogous transformations in similar systems suggest its feasibility.

For example, the intramolecular cyclization of N-(2-chloroethyl)ureas is a known process for forming heterocyclic structures. nih.govresearchgate.net In the context of organoselenium chemistry, the synthesis of selenium-containing heterocycles often involves intramolecular cyclization of intermediates generated in situ. clockss.orgnih.govresearchgate.net For this compound, a Friedel-Crafts-type alkylation could potentially occur, where the electrophilic carbon of the chloroethyl group (or a developing carbocation) attacks the electron-rich phenyl ring, leading to a dihydrobenzoselenophene derivative. This process would likely require a Lewis acid catalyst to enhance the electrophilicity of the chloroethyl group.

The feasibility and outcome of such a cyclization would depend on the reaction conditions and the activation of the respective reactive sites.

Reactivity of the Phenyl Moiety

The selenium atom in this compound significantly influences the reactivity of the attached phenyl group. Its electronic properties dictate the regioselectivity of electrophilic substitution reactions and enable specific functionalization strategies.

Electrophilic Aromatic Substitution Studies

The selanyl (B1231334) group (-SeR) is an activating group and a powerful ortho, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.orgyoutube.commasterorganicchemistry.com This is due to the ability of the selenium atom's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.org The stabilization is most effective when the electrophile attacks the ortho or para positions.

While specific EAS studies on this compound are not extensively documented, its reactivity can be predicted based on the well-established behavior of other phenyl alkyl selenides. The general mechanism involves the generation of a strong electrophile (E⁺), which is then attacked by the π-electrons of the benzene (B151609) ring. youtube.commasterorganicchemistry.com The subsequent loss of a proton from the intermediate restores the aromaticity of the ring. libretexts.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsTypical CatalystPredicted Major Products
HalogenationBr₂, Cl₂FeBr₃, AlCl₃2-Bromo-[(2-chloroethyl)selanyl]benzene, 4-Bromo-[(2-chloroethyl)selanyl]benzene
NitrationHNO₃H₂SO₄2-Nitro-[(2-chloroethyl)selanyl]benzene, 4-Nitro-[(2-chloroethyl)selanyl]benzene
Friedel-Crafts AlkylationR-ClAlCl₃ortho- and para-alkylated products (subject to rearrangement)
Friedel-Crafts AcylationR-COClAlCl₃2-Acyl-[(2-chloroethyl)selanyl]benzene, 4-Acyl-[(2-chloroethyl)selanyl]benzene

Directed Functionalization Strategies

Beyond classical electrophilic substitutions, the selanyl group can be used to control the functionalization of the phenyl ring through more advanced synthetic methods. The most prominent of these is Directed ortho-Metalation (DoM). organic-chemistry.orgwikipedia.org

In a DoM reaction, the heteroatom of a Directed Metalation Group (DMG) coordinates to an organolithium reagent, typically n-butyllithium. wikipedia.org This directs the deprotonation to the adjacent ortho-position, which is kinetically most acidic, forming a specific aryllithium intermediate. This intermediate can then be trapped by a wide variety of electrophiles to introduce a functional group exclusively at the ortho-position. organic-chemistry.orgacs.org

The selenoether moiety in this compound can function as a DMG, although it is considered weaker than other groups like amides or carbamates. organic-chemistry.org The process would involve the coordination of the selenium atom to the lithium of the alkyllithium base, followed by deprotonation at one of the ortho-protons. Subsequent reaction with an electrophile (e.g., an aldehyde, ketone, or silyl (B83357) chloride) would yield an ortho-substituted phenyl selenide. nih.gov This strategy provides a powerful tool for regioselective synthesis that complements traditional EAS methods. acs.org

Elucidation of Reaction Mechanisms

Understanding the intricate pathways of reactions involving this compound requires a combination of kinetic, spectroscopic, and computational approaches. A key mechanistic feature of this compound is its propensity to undergo intramolecular cyclization to form a reactive seleniranium ion.

Kinetic Studies of Transformations

Kinetic studies are crucial for understanding the rates and mechanisms of reactions involving this compound. A primary transformation for this molecule is the intramolecular nucleophilic substitution where the selenium atom acts as a nucleophile, displacing the chloride to form a cyclic seleniranium ion. This process is a type of intramolecular cyclization. youtube.comyoutube.comrsc.org

The resulting Se-phenylseleniranium ion is an electrophilic species that can readily react with nucleophiles or undergo transfer to other alkenes. Kinetic studies on the transfer of the selenenium moiety from seleniranium ions to various alkenes have been conducted in the gas phase. acs.orgnih.gov These studies reveal that the reaction proceeds via a direct π-ligand exchange. Pseudo-first-order kinetics established the relative efficiencies for this exchange with different cycloalkenes, demonstrating the influence of the alkene structure on the reaction rate. acs.org Furthermore, Hammett plot analysis of reactions with substituted phenyl seleniranium ions shows a positive ρ value, indicating that electron-withdrawing groups on the phenyl ring accelerate the reaction by making the selenium center more electrophilic. nih.gov

Table 2: Relative Reaction Efficiencies for π-Ligand Exchange with Seleniranium Ion 5 acs.org

Reactant AlkeneRelative Reaction Efficiency
Cyclopentene0.20
Cyclohexene0.07
Cycloheptene0.43
Cyclooctene4.32

Spectroscopic Investigations for Mechanistic Insight (e.g., 77Se NMR)

Spectroscopic techniques are indispensable for identifying transient intermediates and elucidating reaction mechanisms. For organoselenium compounds, ⁷⁷Se Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. scispace.comresearchgate.net The ⁷⁷Se nucleus (spin ½, 7.63% natural abundance) has a very wide chemical shift range of over 3000 ppm, which makes it highly sensitive to the electronic environment and oxidation state of the selenium atom. researchgate.nethuji.ac.il

In the context of this compound, ⁷⁷Se NMR is ideal for observing the formation of the key seleniranium ion intermediate. The chemical shift of the selenium atom in the starting selenide would differ significantly from that in the three-membered, positively charged seleniranium ring. nih.gov Researchers have successfully used ⁷⁷Se NMR, along with ¹H and ¹³C NMR, to generate and characterize stable seleniranium ions, confirming their structure and observing their subsequent reactions, such as transfer to other alkenes. nih.govrsc.org The ability to directly observe these key intermediates provides definitive evidence for proposed reaction pathways. scispace.com

Table 3: Typical ⁷⁷Se NMR Chemical Shift Ranges huji.ac.il

Selenium Compound TypeChemical Shift Range (ppm, relative to Me₂Se)
Selenols (RSeH)-100 to 200
Dialkyl Selenides (R-Se-R')0 to 300
Aryl Selenides (Ar-Se-R) 200 to 500
Diselenides (R-Se-Se-R)150 to 500
Selenonium Salts (R₃Se⁺)200 to 500
Selenoxides (R₂Se=O)800 to 900
Selenones (R₂SeO₂)1000 to 1100

Computational Chemistry and Density Functional Theory (DFT) Analyses

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the energetics, structures, and reaction pathways that are often difficult to probe experimentally. nih.govnanobioletters.com For the this compound system, DFT calculations can be used to model the intramolecular cyclization, determining the transition state energy and the stability of the resulting seleniranium ion. nih.gov

DFT studies have been employed to support experimental findings regarding the reactivity of seleniranium ions. nih.gov Calculations can elucidate the two main competing reaction pathways: the direct transfer of the selenium moiety (π-ligand exchange) and the ring-opening by nucleophilic attack at one of the ring carbons. nih.gov These computational models help to explain the observed branching ratios in reactions and how they are influenced by electronic and steric factors. nih.gov Furthermore, DFT can be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to confirm the identity of observed species. nih.gov For instance, a recent study on (2-chloroethyl)benzene (B74947) used DFT to analyze its molecular geometry and vibrational frequencies. researchgate.net

Applications of 2 Chloroethyl Selanyl Benzene and Analogues in Organic Synthesis

Use as Reagents in Selenylation Reactions

While specific studies detailing the use of [(2-Chloroethyl)selanyl]benzene as a direct selenylation reagent are not extensively documented in readily available literature, the reactivity of the carbon-selenium bond and the presence of a reactive chloroethyl group suggest its potential in this capacity. Analogous selenoethers are widely employed to introduce the phenylselanyl (PhSe) moiety onto various organic substrates. This is typically achieved through nucleophilic substitution reactions where a suitable nucleophile displaces the leaving group on the selenoether.

In a hypothetical scenario, the chloroethyl group of this compound could be targeted by nucleophiles, leading to the formation of more complex selenoethers. However, a more common strategy for selenylation involves the use of more reactive selenium reagents like diphenyl diselenide (PhSeSePh) or benzeneselenol (B1242743) (PhSeH), which can be generated in situ.

Precursors for Active Organoselenium Species

A significant application of selenoethers like this compound lies in their role as precursors for more reactive organoselenium species. The generation of these active species in situ is a common and practical approach in organic synthesis, avoiding the handling of often odorous and unstable reagents.

One such active species is benzeneselenol (PhSeH) . Although direct protocols for the generation of benzeneselenol from this compound are not prominently reported, related selenoethers can be cleaved under specific reductive conditions to yield the corresponding selenol. Benzeneselenol is a versatile reagent, participating in a wide array of reactions, including nucleophilic additions and as a precursor to nucleophilic selenide (B1212193) anions (PhSe⁻). rsc.org

Another important class of active species that could potentially be derived from this compound are phenylselanyl halides (PhSeX, where X = Cl, Br) . These electrophilic selenium reagents are pivotal for a variety of transformations, including the seleno-functionalization of alkenes and alkynes. Typically, they are prepared by the halogenolysis of diphenyl diselenide. While a direct conversion from this compound is not a standard procedure, the underlying principles of selenium chemistry suggest that under appropriate oxidative halogenation conditions, the C-Se bond could be cleaved to generate such species.

Ligands in Transition Metal Catalysis

The utility of selenoether-containing molecules as ligands in transition metal catalysis represents a significant and expanding area of research. The selenium atom, with its soft donor character, can effectively coordinate to transition metals, influencing the electronic and steric properties of the catalytic center and thereby modulating its reactivity and selectivity.

Design and Synthesis of Metal Complexes with Selenoether Ligands

A variety of transition metal complexes featuring selenoether ligands have been designed and synthesized. These complexes often involve palladium, rhodium, and iridium, metals that are central to many important catalytic transformations. The synthesis of these complexes typically involves the reaction of a suitable metal precursor, such as [PdCl₂(CH₃CN)₂], with the selenoether ligand. rsc.org

For example, palladium(II) complexes of pyrazolated selenoethers have been synthesized and characterized. rsc.org Similarly, sterically hindered selenoether Schiff base ligands have been used to prepare palladium(II) complexes. rsc.org While the synthesis of a metal complex specifically with this compound is not detailed in the available literature, the general methodologies suggest that it could readily serve as a ligand. The chloroethyl group could also be further functionalized to create bidentate or pincer-type ligands, offering more control over the coordination geometry and catalytic activity.

Catalytic Performance in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium complexes bearing selenoether ligands have demonstrated significant catalytic activity in a range of carbon-carbon and carbon-heteroatom coupling reactions, which are fundamental tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling of organoboron compounds with organic halides is a cornerstone of modern synthesis. Palladium(II) complexes with sterically hindered selenoether ligands have been shown to be efficient catalysts for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid, affording good to excellent yields of the corresponding biaryl products. rsc.org Similarly, palladium(II) complexes of pyrazolated selenoethers have also been successfully employed as pre-catalysts for this reaction, achieving high yields in relatively short reaction times. rsc.org

Catalytic Performance of Analogue Palladium-Selenoether Complexes in Suzuki-Miyaura Coupling

CatalystAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
[PdCl(L¹-H)]4-BromotoluenePhenylboronic acidK₂CO₃Ethanol (B145695)80295 rsc.org
[PdCl₂(L²)]4-BromoanisolePhenylboronic acidK₂CO₃Ethanol80292 rsc.org
Complex 14-BromobenzonitrilePhenylboronic acidK₂CO₃CH₃CN/H₂O80296 rsc.org
Complex 21-Bromo-4-nitrobenzenePhenylboronic acidK₂CO₃CH₃CN/H₂O80294 rsc.org

Heck Reaction: The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.org Palladium complexes with selenoether ligands have been investigated as catalysts for this transformation. researchgate.netresearchgate.net For instance, selenium-ligated Pd(II) complexes have been shown to be extremely active catalysts for the Heck reaction of various aryl bromides. researchgate.net

Catalytic Performance of an Analogue Palladium-Selenoether Complex in the Heck Reaction

CatalystAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Se-ligated Pd(II) complex4-Bromoacetophenonen-Butyl acrylateNa₂CO₃DMF14024>99 researchgate.net
Se-ligated Pd(II) complex4-Bromotoluenen-Butyl acrylateNa₂CO₃DMF1402498 researchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction, which forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a key method for the synthesis of substituted alkynes. organic-chemistry.orglibretexts.org Palladium complexes are the catalysts of choice for this reaction, and the nature of the ligand plays a crucial role. While specific data for this compound complexes are unavailable, palladium complexes with other organoselenium ligands have been explored in this context. rsc.org

Selenium as a Directing Group in C-H Activation for Site-Selective Functionalization

A burgeoning area in organic synthesis is the direct functionalization of C-H bonds, which offers a more atom- and step-economical approach to molecule construction. nih.govacs.orgyoutube.com A significant challenge in this field is achieving site-selectivity. The selenium atom in selenoethers can act as a directing group, coordinating to a metal catalyst and positioning it in proximity to a specific C-H bond, thereby enabling its selective activation and functionalization.

For example, iridium-catalyzed ortho-C-H borylation of benzyl (B1604629) selenide derivatives has been demonstrated, where the selenium atom directs the borylation to the ortho position of the benzene (B151609) ring. rsc.org In another study, a ruthenium(II) catalyst was used for the selenium-directed ortho-vinylation of benzyl selenide. acs.org These examples, while not using this compound directly, establish the principle that the selenium atom in a selenoether can be a powerful tool for controlling the regioselectivity of C-H functionalization reactions. This opens up exciting possibilities for the selective modification of aromatic and other frameworks containing a selenoether moiety.

Building Blocks for the Construction of Complex Organic Molecules

The bifunctional nature of this compound allows it to serve as a versatile building block in organic synthesis, enabling the introduction of the phenylseleno moiety into a variety of molecular scaffolds.

While direct, documented examples of using this compound to synthesize selenazoles, pyrazoles, and benzimidazoles are not prevalent in readily available literature, its structure suggests potential pathways for such transformations based on established synthetic methodologies for these heterocycles. nih.govresearchgate.netresearchgate.net

Selenazoles: The synthesis of 1,3-selenazoles often involves the reaction of a selenoamide with an α-haloketone. irapa.org In a hypothetical application, this compound could be envisioned as a precursor to a reactive intermediate for selenazole synthesis. For instance, conversion of the chloroethyl group to a suitable functional group that can be transformed into a selenoamide or a related reactive species would be the initial step. A general route to 2,4-diaryl-1,3-selenazoles involves the cyclization of primary arylselenocarboxylic amides with α-bromoketones. irapa.org

Pyrazoles: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. beilstein-journals.orgorganic-chemistry.org The incorporation of a phenylseleno group, as could be derived from this compound, would necessitate the prior synthesis of a β-ketoselenide. This could potentially be achieved by reacting the sodium salt of a β-keto ester with this compound. The resulting β-keto phenylselenylethyl ether could then undergo cyclization with hydrazine to yield a pyrazole (B372694) derivative bearing a phenylselenoethyl substituent.

Benzimidazoles: The synthesis of benzimidazoles commonly proceeds through the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. nih.govnih.govresearchgate.netresearchgate.netconicet.gov.ar To incorporate the phenylseleno moiety from this compound, one could first prepare a phenylseleno-substituted aldehyde or carboxylic acid. For example, the reaction of this compound with a protected hydroxybenzaldehyde followed by deprotection would yield a phenylseleno-functionalized aldehyde, which could then be condensed with an o-phenylenediamine to form the corresponding benzimidazole.

A general overview of synthetic strategies for these heterocyclic systems is presented in the table below.

HeterocycleGeneral Synthetic MethodPotential Role of this compound
Selenazole Reaction of a selenoamide with an α-haloketone. irapa.orgPrecursor to a selenoamide derivative.
Pyrazole Condensation of a 1,3-dicarbonyl compound with hydrazine. beilstein-journals.orgorganic-chemistry.orgPrecursor to a β-keto phenylselenylethyl ether.
Benzimidazole Condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. nih.govresearchgate.netPrecursor to a phenylseleno-functionalized aldehyde or carboxylic acid.

Table 1: Synthetic Strategies for Heterocycles

The phenylseleno group in derivatives of this compound can be exploited to introduce unsaturation into organic molecules, leading to the formation of alkenes and alkynes.

Functionalized Alkenes: A prominent method for the synthesis of alkenes from organoselenium compounds is the selenoxide elimination reaction. albany.edu This process involves the oxidation of the selenide to a selenoxide, which then undergoes a syn-elimination to form a double bond. In the context of this compound, the chloroethyl group can be first subjected to nucleophilic substitution to introduce a desired alkyl or aryl group. Subsequent oxidation of the resulting selenide would lead to the corresponding selenoxide, which upon heating, would eliminate to form a vinyl-substituted aromatic compound.

Functionalized Alkynes: The synthesis of alkynyl selenides can be achieved through various methods. One common approach involves the reaction of a terminal alkyne with a selenyl halide or a diselenide. researchgate.netrsc.org Alternatively, a one-pot synthesis can be employed where an alkyl halide is reacted with potassium selenocyanate (B1200272) (KSeCN) to form an alkyl selenocyanate, which then reacts with a terminal alkyne in the presence of a base to yield the alkynyl selenide. researchgate.net this compound could potentially be used to generate a phenylselenylating agent for such reactions, or it could be modified to introduce an alkynyl group.

The table below summarizes key reactions for the derivatization to alkenes and alkynes.

Unsaturated CompoundSynthetic MethodPotential Application of this compound Derivatives
Alkene Selenoxide Elimination albany.eduThe selenide derived from this compound can be oxidized to a selenoxide, which then eliminates to form an alkene.
Alkyne Reaction of a terminal alkyne with a selenylating agent. researchgate.netrsc.orgDerivatives of this compound could serve as a source of the phenylseleno group for reaction with terminal alkynes.

Table 2: Derivatization to Alkenes and Alkynes

Potential Applications in Materials Science (general relevance to organoselenium compounds as building blocks)

Organoselenium compounds are increasingly recognized for their potential in materials science due to the unique electronic and optical properties conferred by the selenium atom. rsc.org While specific applications of this compound in this field are not extensively documented, the general properties of organoselenium compounds suggest its potential as a building block for advanced materials.

The incorporation of selenium into conjugated polymers can influence their electronic properties, making them suitable for applications in organic electronics. rsc.org Selenium-containing polymers have been investigated for their potential use in various devices. Furthermore, organoselenium compounds can serve as precursors for the synthesis of selenium-doped carbon materials. rsc.orgrsc.orgresearchgate.net These materials exhibit enhanced electrical conductivity and catalytic activity, with potential applications in energy storage and conversion. acs.org For instance, selenium-doped carbon quantum dots have been explored for their free-radical scavenging abilities. nih.gov Organoselenium compounds are also utilized as precursors in atomic layer deposition (ALD) for the fabrication of thin films of metal selenides, which are important semiconductor materials. acs.orgnih.gov The development of new organoselenium precursors is crucial for advancing this technology.

Advanced Research on Structural Modifications and Derivatives of 2 Chloroethyl Selanyl Benzene

Systematic Variation of the Haloalkyl Chain

The reactivity of [(2-Chloroethyl)selanyl]benzene is critically dependent on the structure of the 2-haloalkyl chain. The selenium atom's ability to participate in the reaction as an internal nucleophile, a phenomenon known as neighboring group participation (NGP), is the dominant factor governing its chemical behavior. wikipedia.orglibretexts.org This participation leads to the formation of a cyclic selenonium ion intermediate, which is key to its alkylating properties. nih.gov

The identity of the halogen atom on the ethyl chain significantly influences the rate of intramolecular cyclization to form the reactive ethyleneselenonium ion intermediate. This process is the rate-controlling step for alkylation reactions. nih.gov The reactivity trend follows the order I > Br > Cl, which is inversely related to the carbon-halogen bond strength and directly related to the leaving group ability of the halide.

Studies on analogous compounds, such as bis(2-halovinyl) selenides, have shown that bromo derivatives are more reactive than their chloro counterparts. This increased reactivity is attributed to the lower electronegativity and greater polarizability of bromine compared to chlorine, which facilitates the cleavage of the carbon-halogen bond. A similar principle applies to haloalkyl selenides, where the weaker C-Br and C-I bonds allow for faster displacement by the internal selenium nucleophile compared to the stronger C-Cl bond.

The position of the halogen is also critical. For effective neighboring group participation, the halogen must be in a position that allows for the formation of a stable cyclic intermediate, with the β-position (as in the 2-chloroethyl group) being optimal for forming a three-membered ring.

Extending the alkyl chain from a 2-chloroethyl to a 3-chloropropyl or 4-chlorobutyl group fundamentally alters the nature of the neighboring group participation by changing the size of the resulting cyclic selenonium ion.

This compound: Forms a three-membered seleniranium ion. This process is generally rapid due to the proximity of the reacting centers.

[(3-Chloropropyl)selanyl]benzene: Would form a four-membered thietanonium-like ion. The formation of four-membered rings through intramolecular reactions is often kinetically less favorable than the formation of three- or five-membered rings.

[(4-Chlorobutyl)selanyl]benzene: Would form a five-membered selenolanonium ion. The formation of five-membered rings is typically kinetically and thermodynamically favorable, suggesting that this derivative would also be highly reactive, possibly even more so than the 2-chloroethyl analogue under certain conditions.

Substituent Effects on the Aromatic Ring and their Impact on Reactivity

The electronic nature of substituents on the phenyl ring has a pronounced effect on the reactivity of this compound. The key step in its reaction mechanism involves the selenium atom's lone pair attacking the electrophilic carbon bearing the chlorine atom, forming a positively charged cyclic ethyleneselenonium ion. nih.gov

A study on the kinetics of para-substituted aryl 2-chloroethyl selenides established a linear free energy relationship. The Hammett plot of the logarithm of the rate constant (k) versus the substituent constant (σp) yielded a reaction constant (ρ) of -1.3. nih.gov The negative value of ρ confirms that the reaction is facilitated by electron-donating groups that stabilize the positive charge developing on the selenium atom in the transition state leading to the cyclic selenonium ion. nih.gov

Table 1: Influence of Para-Substituents on the Reactivity of Aryl 2-Chloroethyl Selenides Interactive data table based on the linear free energy relationship (ρ = -1.3) reported for the alkylation of 4-(4-nitrobenzyl)pyridine. nih.gov Relative reactivity is normalized to the unsubstituted compound (R=H).

Substituent (R)Hammett Constant (σp)Predicted Relative ReactivityEffect on Reactivity
-OCH₃-0.272.23Activating
-CH₃-0.171.66Activating
-H0.001.00Baseline
-Cl+0.230.50Deactivating
-Br+0.230.50Deactivating
-NO₂+0.780.09Strongly Deactivating

Incorporation into Polymeric Structures or Nanomaterials as Functional Components

The unique chemical properties of the phenylseleno group have made it a valuable functional component in the design of advanced polymers and nanomaterials. Organoselenium compounds can be introduced into polymer structures as monomers, initiators, or through post-polymerization modification.

For instance, selenium-functionalized monomers, such as those containing a phenyl selenide (B1212193) group, can be polymerized via ring-opening polymerization or controlled radical polymerization techniques like RAFT. This allows for the synthesis of polymers with precisely placed selenium moieties along the backbone or as side chains. These selenium-containing polymers exhibit unique redox-responsive behaviors, as the selenide can be reversibly oxidized to selenoxide and selenone states, making them suitable for applications in drug delivery and sensor technology.

In the realm of nanotechnology, organoselenium compounds have emerged as effective stabilizing ligands for various metallic nanoparticles. The selenium atom can coordinate to the surface of metal nanoparticles, preventing their aggregation and enhancing their stability and catalytic activity. The this compound moiety, in particular, offers a reactive handle. The chloroethyl group can be used to covalently anchor the phenylseleno unit to other structures, including polymer chains or nanoparticle surfaces, before or after its transformation into other functional groups.

Stereochemical Aspects in the Synthesis and Reactions of Chiral Derivatives

While this compound itself is achiral, the synthesis and reactions of its chiral derivatives are a significant area of advanced research. Chiral organoselenium compounds are highly valuable as intermediates and catalysts in asymmetric synthesis. libretexts.org

Chirality can be introduced into analogues of this compound by several methods:

Chiral Substrate Control: Starting with a chiral substrate, such as an enantiomerically pure alcohol or amine, to build the chiral selenoether.

Chiral Catalyst Control: Employing a chiral catalyst to direct the stereoselective introduction of the selenium group onto a prochiral molecule. This has been achieved using chiral ligands complexed to metals like copper or rhodium.

Use of Chiral Auxiliaries: Attaching a temporary chiral auxiliary to the molecule to direct a stereoselective reaction, followed by its removal.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(2-Chloroethyl)selanyl]benzene, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where selenol (HSe−) reacts with 2-chloroethyl benzene. Key steps include:

  • Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to minimize hydrolysis of intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .
  • Characterization : Confirm purity via GC-MS (retention time matching) and 1^1H/13^13C NMR to verify the absence of unreacted 2-chloroethyl benzene .

Q. What analytical techniques are most effective for characterizing this compound and its degradation products?

  • Methodological Answer :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • Degradation Analysis : Use HPLC-UV/Vis with a C18 column (methanol/water mobile phase) to monitor hydrolysis products.
  • Selenium-Specific Detection : Inductively coupled plasma mass spectrometry (ICP-MS) quantifies selenium content and tracks leaching in environmental studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Mitigation : Conduct reactions in a fume hood with nitrile gloves and sealed reaction vessels to avoid inhalation or dermal contact.
  • Waste Disposal : Neutralize residual selenol byproducts with 10% sodium bicarbonate before disposal.
  • Emergency Procedures : Use chelating agents like dimercaprol for acute selenium poisoning .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reaction kinetics of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Studies : Perform pseudo-first-order experiments using UV-Vis spectroscopy to track selenide formation. Polar aprotic solvents (e.g., DMF) accelerate reactions due to stabilization of transition states.
  • Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots across 25–60°C. Data contradictions may arise from solvent-dependent intermediates, requiring DFT simulations to resolve .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Modeling : Use Gaussian or ORCA software to optimize geometries at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Mechanistic Insights : Compare computed activation barriers for SN2 vs. radical pathways. Validate with experimental EPR spectroscopy to detect radical intermediates .

Q. How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?

  • Methodological Answer :

  • Source Analysis : Identify variability in exposure durations (acute vs. chronic) or metabolic differences (e.g., glutathione conjugation in rodents vs. humans).
  • Uncertainty Quantification : Apply Monte Carlo simulations to risk assessments, incorporating parameter ranges from environmental sampling (e.g., soil adsorption coefficients) .

Q. What strategies optimize the stability of this compound in long-term storage for pharmacological studies?

  • Methodological Answer :

  • Stability Testing : Use accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Formulation : Lyophilize the compound with cyclodextrin or store in amber vials under argon to prevent oxidation .

Data Collection and Literature Review

Q. Which databases provide reliable physicochemical data for this compound?

  • Methodological Answer : Prioritize Reaxys for reaction conditions, PubChem for toxicity profiles, and SciFinder for patent landscapes. Cross-validate melting points and solubility using primary literature (e.g., ACS journals) .

Q. How can researchers trace the evolution of selenium-containing aryl compounds in synthetic chemistry?

  • Methodological Answer : Use citation tracking in Web of Science or Scopus to identify seminal papers (e.g., 1980s selenide catalysis studies). Keyword filters: "organoselenium," "C-Se coupling," and "catalytic selenylation" .

Tables of Key Data

Property Value Method Reference
Melting Point78–80°C (lit.)DSC
LogP (Octanol-Water)2.3 ± 0.2Shake-flask HPLC
Hydrolysis Half-life (pH 7)48 hoursKinetic HPLC
LD50 (Rat, oral)150 mg/kgOECD Guideline 423

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.